
5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a hydroxy-dinitrophenyl group and a propanoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione typically involves multiple steps, starting with the nitration of a suitable phenolic precursor to introduce nitro groups. This is followed by the formation of the cyclohexane ring and the introduction of the propanoyl group. Common reagents used in these reactions include nitric acid for nitration and various catalysts to facilitate ring formation and acylation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce amines.
Applications De Recherche Scientifique
5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes and proteins, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3,5-dinitrophenylacetic acid: Shares the hydroxy-dinitrophenyl group but differs in the acetic acid moiety.
3,5-Dinitro-4-hydroxyphenylacetic acid: Similar structure but with different functional groups.
Uniqueness
5-(4-Hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione is unique due to its specific combination of functional groups and the cyclohexane ring, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
88317-00-4 |
|---|---|
Formule moléculaire |
C15H14N2O8 |
Poids moléculaire |
350.28 g/mol |
Nom IUPAC |
5-(4-hydroxy-3,5-dinitrophenyl)-2-propanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C15H14N2O8/c1-2-11(18)14-12(19)5-8(6-13(14)20)7-3-9(16(22)23)15(21)10(4-7)17(24)25/h3-4,8,14,21H,2,5-6H2,1H3 |
Clé InChI |
VFZSLBKTEZPEAV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1C(=O)CC(CC1=O)C2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


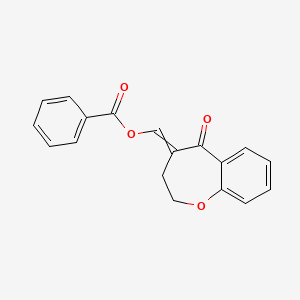
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
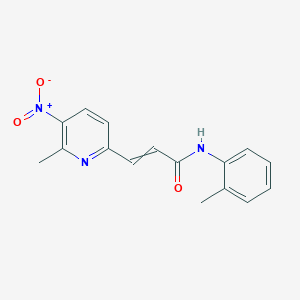
![N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B14387418.png)

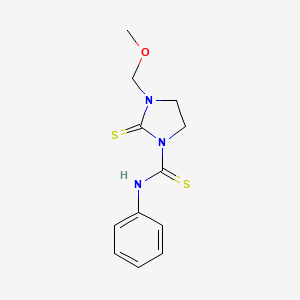
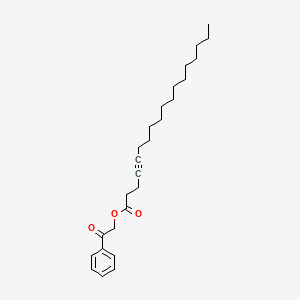
![Methyl 5-(acetyloxy)-2-[(acetyloxy)methyl]hexanoate](/img/structure/B14387445.png)
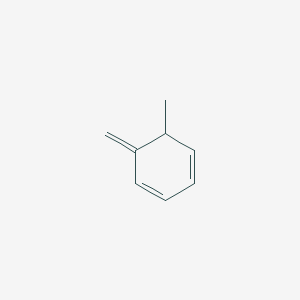
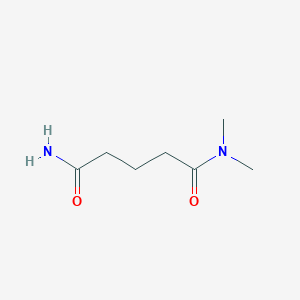

![[2-Methyl-7-(3-phenylprop-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14387462.png)

